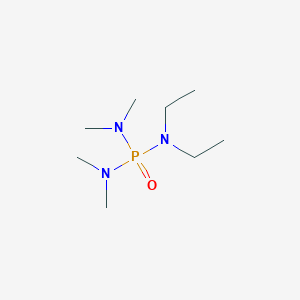![molecular formula C21H25N3O B14641340 Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- CAS No. 53510-48-8](/img/structure/B14641340.png)
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is an organic compound with the molecular formula C15H21NO It is a derivative of benzonitrile, characterized by the presence of an octyloxy group and an azo linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- typically involves the reaction of p-hydroxybenzonitrile with octyl bromide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetone as a solvent . The general reaction scheme is as follows: [ \text{p-Hydroxybenzonitrile} + \text{Octyl Bromide} \rightarrow \text{p-Octyloxybenzonitrile} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to form amines, which can interact with various biological pathways. The octyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the octyloxy and azo groups.
4-Octyloxybenzonitrile: Similar structure but without the azo linkage.
Azo compounds: General class of compounds containing the azo group.
Uniqueness
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is unique due to the combination of the octyloxy group and the azo linkage, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
53510-48-8 |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[(4-octoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3O/c1-2-3-4-5-6-7-16-25-21-14-12-20(13-15-21)24-23-19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3 |
Clave InChI |
YHMQMMLRRWUKSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)




![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)

![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
